molecular formula C11H18O4 B13170749 Methyl 2-(propan-2-YL)-1,6-dioxaspiro[2.5]octane-2-carboxylate

Methyl 2-(propan-2-YL)-1,6-dioxaspiro[2.5]octane-2-carboxylate

Cat. No.: B13170749
M. Wt: 214.26 g/mol
InChI Key: RKKOGZYFFWLFFX-UHFFFAOYSA-N
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Description

Methyl 2-(propan-2-yl)-1,6-dioxaspiro[2.5]octane-2-carboxylate is a chemical compound with the molecular formula C11H18O3. This compound is characterized by its unique spirocyclic structure, which includes a dioxaspiro ring system. It is primarily used in research and industrial applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(propan-2-yl)-1,6-dioxaspiro[2.5]octane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a suitable diol with a ketone in the presence of an acid catalyst to form the spirocyclic ring system. The esterification of the resulting compound with methanol yields the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(propan-2-yl)-1,6-dioxaspiro[2.5]octane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Methyl 2-(propan-2-yl)-1,6-dioxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(propan-2-yl)-1,6-dioxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(propan-2-yl)-1-oxa-6-thiaspiro[2.5]octane-2-carboxylate
  • Methyl 2-(propan-2-yl)-1-oxaspiro[2.5]octane-2-carboxylate

Uniqueness

Methyl 2-(propan-2-yl)-1,6-dioxaspiro[2.5]octane-2-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C11H18O4

Molecular Weight

214.26 g/mol

IUPAC Name

methyl 2-propan-2-yl-1,6-dioxaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C11H18O4/c1-8(2)11(9(12)13-3)10(15-11)4-6-14-7-5-10/h8H,4-7H2,1-3H3

InChI Key

RKKOGZYFFWLFFX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(C2(O1)CCOCC2)C(=O)OC

Origin of Product

United States

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